Goat-IN-1
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Overview
Description
GOAT-IN-1 is a potent inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone involved in regulating appetite and energy balance . This compound has shown potential in the prophylaxis and treatment of various metabolic and neurodegenerative diseases, including diabetes, hyperlipidemia, non-alcoholic fatty liver disease, Alzheimer’s disease, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GOAT-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Purification and Quality Control: Industrial purification methods include large-scale chromatography and crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
GOAT-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
GOAT-IN-1 has a wide range of scientific research applications:
Mechanism of Action
GOAT-IN-1 exerts its effects by inhibiting the enzyme ghrelin O-acyltransferase (GOAT). This inhibition prevents the acylation of ghrelin, thereby reducing its activity. The molecular targets and pathways involved include:
Properties
Molecular Formula |
C18H13ClF3NO3S |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-[4-chloro-6-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy]-1-benzothiophen-3-yl]acetic acid |
InChI |
InChI=1S/C18H13ClF3NO3S/c1-9-10(2-3-15(23-9)18(20,21)22)7-26-12-5-13(19)17-11(4-16(24)25)8-27-14(17)6-12/h2-3,5-6,8H,4,7H2,1H3,(H,24,25) |
InChI Key |
IXAAPJMGWLXOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)COC2=CC3=C(C(=C2)Cl)C(=CS3)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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